Cas no 199331-35-6 (Dehydroglyasperin C)
Dehydroglyasperin C structure
Product Name:Dehydroglyasperin C
CAS No:199331-35-6
MF:C21H22O5
MW:354.396386623383
CID:1390742
PubChem ID:480775
Update Time:2025-04-20
Dehydroglyasperin C Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediol,4-[7-hydroxy-5-methoxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-3-yl]-
- Dehydroglyasperin C
- 4-[7-Hydroxy-5-methoxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-3-yl]-1,3-benzenediol
- [ "" ]
- 4-[7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-2H-1-benzopyran-3-yl]-benzene-1,3-diol
- 1,3-Benzenediol, 4-(7-hydroxy-5-methoxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-3-yl)-
- 199331-35-6
- SCHEMBL5614039
- CS-0113425
- 1,3-Benzenediol, 4-(7-hydroxy-5-methoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-3-yl)-
- DehydroglyasperinC
- MS-25524
- E80707
- 4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol
- Q27269145
- HY-N7335
- AKOS032949120
- 80H8MSZ44I
- UNII-80H8MSZ44I
- CHEMBL5316205
- DA-52408
-
- Inchi: 1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3
- InChI Key: UACNRZUVCUEUPY-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC(=CC=2O)O)=CC2C(=C(C(=CC1=2)O)C/C=C(\C)/C)OC
Computed Properties
- Exact Mass: 354.14676
- Monoisotopic Mass: 354.14672380g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 79.2Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 588.6±50.0 °C at 760 mmHg
- Flash Point: 309.8±30.1 °C
- Solubility: Insuluble (6.7E-3 g/L) (25 ºC),
- PSA: 79.15
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
Dehydroglyasperin C Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD299355)
Dehydroglyasperin C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A111700-5mg |
Dehydroglyasperin C |
199331-35-6 | 99+% | 5mg |
$671.0 | 2025-02-20 | |
| TargetMol Chemicals | TN3806-5 mg |
Dehydroglyasperin C |
199331-35-6 | 98% | 5mg |
¥ 10,398 | 2023-07-11 | |
| TargetMol Chemicals | TN3806-1 mL * 10 mM (in DMSO) |
Dehydroglyasperin C |
199331-35-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 9500 | 2023-09-15 | |
| TargetMol Chemicals | TN3806-5mg |
Dehydroglyasperin C |
199331-35-6 | 5mg |
¥ 8740 | 2024-07-20 | ||
| MedChemExpress | HY-N7335-1mg |
Dehydroglyasperin C |
199331-35-6 | ≥99.0% | 1mg |
¥3500 | 2024-04-19 | |
| MedChemExpress | HY-N7335-5mg |
Dehydroglyasperin C |
199331-35-6 | ≥99.0% | 5mg |
¥10500 | 2023-08-31 | |
| Aaron | AR00AO5I-5mg |
Dehydroglyasperin C |
199331-35-6 | 97% | 5mg |
$844.00 | 2025-02-17 | |
| A2B Chem LLC | AE96762-5mg |
Dehydroglyasperin C |
199331-35-6 | 99% | 5mg |
$1085.00 | 2024-04-20 | |
| A2B Chem LLC | AE96762-1mg |
Dehydroglyasperin C |
199331-35-6 | 99% | 1mg |
$385.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3806-1 ml * 10 mm |
Dehydroglyasperin C |
199331-35-6 | 1 ml * 10 mm |
¥ 9500 | 2024-07-20 |
Dehydroglyasperin C Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
199331-35-6 (Dehydroglyasperin C) Related Products
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- 161099-42-9(2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-)
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- 68178-63-2(2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-)
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